Smenospongine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Smenospongine is a natural product found in Fasciospongia, Smenospongia, and Hippospongia with data available.

Aplicaciones Científicas De Investigación

Anticancer Properties

Smenospongine has demonstrated significant antiproliferative and antiangiogenic activities, making it a candidate for cancer therapy. Key findings include:

- Inhibition of Tumor Growth : this compound exhibits direct inhibition of tumor cell growth and antiangiogenic effects on endothelial cells. In vitro studies have shown that it inhibits the proliferation of various solid tumor cell lines, including colorectal and lung cancers, with a mean Log GI50 value of -5.55 across 39 tested cell lines .

- Mechanisms of Action : The compound induces G1 phase arrest and apoptosis in leukemia cells. It increases the expression of p21 and inhibits the phosphorylation of Rb in K562 chronic myelogenous leukemia cells, suggesting its role in cell cycle regulation . Additionally, it has been shown to preferentially eliminate cancer stem-like cells in breast cancer models, indicating its potential for targeting resistant cancer types .

Effects on Leukemia Cells

This compound's effects on various leukemia cell lines have been extensively studied:

- Cell Cycle Arrest and Apoptosis : In HL60 (acute promyelocytic leukemia) and U937 (histiocytic lymphoma) cells, this compound induces apoptosis in a dose-dependent manner. Flow cytometric analysis reveals that it causes G1 phase arrest through mechanisms involving p21-Rb pathway modulation .

- Differentiation Induction : The compound has been reported to induce erythroid differentiation in K562 cells, further emphasizing its multifaceted role in cancer treatment .

Antibacterial Potential

Recent studies have highlighted this compound's antibacterial properties:

- Antimicrobial Activity : this compound exhibits activity against methicillin-resistant Staphylococcus aureus (MRSA), demonstrating its potential as an antibacterial agent . The minimum inhibitory concentration (MIC) values suggest that it could be effective in treating infections caused by resistant bacterial strains.

Comparative Efficacy Table

The following table summarizes the efficacy of this compound against various cancer cell lines and its antibacterial activity:

| Cell Line/Pathogen | IC50/ MIC (µg/mL) | Mechanism of Action |

|---|---|---|

| K562 (CML) | 7.8 | G1 arrest, apoptosis |

| HL60 (APL) | - | Apoptosis induction |

| U937 (Histiocytic lymphoma) | - | Apoptosis induction |

| HT-29 (Colorectal cancer) | 0.6 - 0.9 | Antiproliferative |

| MCF7 (Breast cancer) | - | Targeting cancer stem-like cells |

| MRSA | 32 | Antimicrobial activity |

Case Study 1: Breast Cancer Therapy

In a study involving MCF7 breast cancer cells, this compound was shown to inhibit tumor sphere formation and reduce the expression of stem cell markers like Nanog and Sox2. This highlights its potential as a therapeutic agent for targeting breast cancer stem-like cells .

Case Study 2: Leukemia Treatment

Research on K562 leukemia cells demonstrated that this compound not only induced apoptosis but also altered cell cycle dynamics by enhancing p21 expression while inhibiting Rb phosphorylation. Such findings underscore the compound's potential for developing targeted therapies against leukemia .

Análisis De Reacciones Químicas

Mechanism of Action in Cancer Cells

Smenospongine's mechanism of action involves inducing G0/G1 cell cycle arrest and intrinsic apoptosis in cancer cells . It achieves this by increasing the phosphorylation levels of p38 and AMPKα . Additionally, this compound can downregulate stem cell markers like Nanog, Sox2, and Bmi1 . It also elevates the expression of γH2AX, indicating DNA damage involvement in its antiproliferative activity .

Impact on Cell Cycle Distribution

Research shows that this compound arrests MCF7-Nanog cells (breast cancer stem-like cells) at the G0/G1 phase . This arrest is linked to a reduction in mRNA expression of cyclin E1 and CDK4, along with decreased expression of cyclin D1, cyclin E1, CDK2, and CDK4 .

Induction of Apoptosis

This compound induces apoptosis in MCF7-Nanog cells by increasing the proapoptotic effector Bax and decreasing the antiapoptotic effector Bcl2 . This promotes cytochrome c release and activates the caspase cascade, specifically caspase-9, -3, -7, and PARP . The activation of p38 MAPK and AMPKα pathways contributes to this apoptosis .

Effects on TNF-α Production

Studies on related compounds, such as 5-Epi-smenospongine, show that they can promote TNF-α production in LPS-stimulated RAW 264.7 cells . Specifically, 5-Epi-smenospongine increased TNF-α production to three times greater than the control at 10 μM .

Impact on Various Tumor Cell Lines

This compound exhibits inhibitory effects on a range of solid tumor cell lines . The mean Log GI50 (concentration for 50% growth inhibition) across 39 tumor cell lines was -5.55 . Colorectal and lung cancer cell lines show relatively higher sensitivity, while ovarian and breast cancer cell lines are relatively more resistant .

This compound and Derivatives

This compound has several derivatives, including this compound B . Researchers have also synthesized related marine sesquiterpene quinones such as smenoqualone, ilimaquinone, and isospongiaquinone .

Data Table of IC50 Values

The following table displays the IC50 values (μmol/L) of this compound compared to other compounds in MCF7-Ctrl and MCF7-Nanog cells :

| Chemicals | IC50 values (μmol/L) |

|---|---|

| MCF7-Ctrl | |

| Tamoxifen | 14.68 ± 1.47 |

| 4-Hydroxytamoxifen | 5.84 ± 0.93 |

| Cisplatin | 20.28 ± 1.45 |

| Pacitaxel | 37.72 ± 2.23 |

| This compound | 17.14 ± 1.84 |

Propiedades

Número CAS |

113021-53-7 |

|---|---|

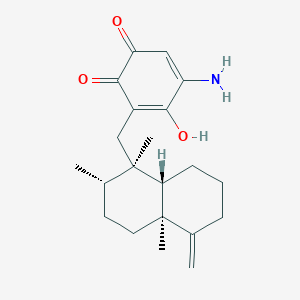

Fórmula molecular |

C21H29NO3 |

Peso molecular |

343.5 g/mol |

Nombre IUPAC |

3-[[(1R,2S,4aS,8aS)-1,2,4a-trimethyl-5-methylidene-3,4,6,7,8,8a-hexahydro-2H-naphthalen-1-yl]methyl]-5-amino-4-hydroxycyclohexa-3,5-diene-1,2-dione |

InChI |

InChI=1S/C21H29NO3/c1-12-6-5-7-17-20(12,3)9-8-13(2)21(17,4)11-14-18(24)15(22)10-16(23)19(14)25/h10,13,17,24H,1,5-9,11,22H2,2-4H3/t13-,17+,20+,21+/m0/s1 |

Clave InChI |

OBQPWRJUZHGREQ-NUATZEMDSA-N |

SMILES |

CC1CCC2(C(C1(C)CC3=C(C(=CC(=O)C3=O)N)O)CCCC2=C)C |

SMILES isomérico |

C[C@H]1CC[C@]2([C@H]([C@]1(C)CC3=C(C(=CC(=O)C3=O)N)O)CCCC2=C)C |

SMILES canónico |

CC1CCC2(C(C1(C)CC3=C(C(=CC(=O)C3=O)N)O)CCCC2=C)C |

Sinónimos |

smenospongine |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.